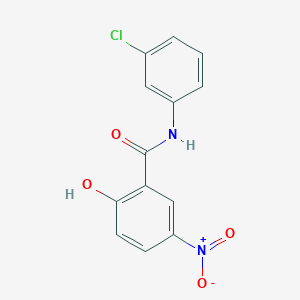
Salicylanilide, 3'-chloro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group, a hydroxy group at the 2-position, and a nitro group at the 5-position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the reaction of 3-chloroaniline with 2-hydroxy-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide can undergo oxidation to form a corresponding ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-5-nitrobenzophenone.
Reduction: Formation of N-(3-chlorophenyl)-2-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features suggest it may interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy group may participate in hydrogen bonding with biological molecules, enhancing its binding affinity. The compound’s overall structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with a phenethyl group instead of a hydroxy group.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a benzamide moiety.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzamide ring.
Uniqueness: N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6505-75-5 |
|---|---|
Molecular Formula |
C13H9ClN2O4 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-2-1-3-9(6-8)15-13(18)11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18) |
InChI Key |
IQYMVVCMLCXPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















